3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
描述
This compound belongs to the quinazoline-2,4-dione family, a scaffold known for its diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The structure features a quinazoline-2,4-dione core substituted at position 3 with a 3-methoxyphenyl group and at position 7 with a 3-(m-tolyl)-1,2,4-oxadiazol-5-yl moiety.
属性
IUPAC Name |
3-(3-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-14-5-3-6-15(11-14)21-26-22(32-27-21)16-9-10-19-20(12-16)25-24(30)28(23(19)29)17-7-4-8-18(13-17)31-2/h3-13H,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVNYJWFAMAXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. The structure features a quinazoline core substituted with both a methoxyphenyl group and an oxadiazole moiety, which are known for enhancing biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the oxadiazole ring is believed to contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes.
2. Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activity. In vitro assays have demonstrated that certain derivatives can inhibit the growth of cancer cell lines across various types of human cancers. For example, studies have reported that modifications to the quinazoline structure can enhance cytotoxicity against breast and lung cancer cells . The specific mechanism often involves the induction of apoptosis through pathways such as caspase activation.
3. Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . The anti-inflammatory activity is often linked to the modulation of signaling pathways such as NF-kB.
4. Anticonvulsant Activity
The quinazoline scaffold has been explored for anticonvulsant properties. Some derivatives have shown promise in reducing seizure frequency in animal models . The mechanism may involve GABAergic modulation or inhibition of excitatory neurotransmitter release.
The biological activities of 3-(3-methoxyphenyl)-7-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors (e.g., GABA receptors) can lead to altered neuronal excitability.
- DNA Interaction : Some studies suggest that quinazolines can intercalate into DNA strands, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial DNA gyrase and topoisomerase IV activities, which are crucial for bacterial replication .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Salmonella typhi | Variable inhibition |
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that the oxadiazole moiety enhances the compound's ability to interact with cellular targets involved in cancer progression .
| Cancer Type | Mechanism of Action |
|---|---|
| Breast Cancer | Induction of apoptosis |
| Lung Cancer | Inhibition of cell proliferation |
| Colon Cancer | Cell cycle arrest and apoptosis |
Anti-inflammatory Activity
The anti-inflammatory effects of quinazoline derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This property makes them potential candidates for treating inflammatory diseases. The compound has been tested in vitro and in vivo for its efficacy in reducing inflammation markers .
| Inflammatory Marker | Effect |
|---|---|
| TNF-alpha | Significant reduction |
| IL-6 | Moderate reduction |
| COX-2 | Inhibition observed |
Case Studies
Several studies have documented the applications of quinazoline derivatives similar to the compound discussed:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Anti-inflammatory Effects :
相似化合物的比较
Comparison with Structural Analogs
Core Modifications and Substituent Effects
a. Quinazoline-2,4-dione Derivatives with Triazole Substituents ()
Compounds such as 3Aa and 3Ab feature triazole rings instead of oxadiazoles. Triazoles, being less electron-deficient than oxadiazoles, may alter binding affinity in enzyme inhibition. For example, 3Aa (3-phenyl-triazole-quinazoline-dione) shows a melting point of 274–277°C, higher than typical oxadiazole-containing analogs, suggesting increased crystallinity due to hydrogen bonding from the triazole NH group .
b. N-Glycosylated Quinazoline-2,4-diones () Derivatives like 59 and 60 incorporate ribofuranosyl sugar moieties, drastically improving solubility (e.g., via hydroxyl groups) compared to the hydrophobic m-tolyl-oxadiazole in the target compound. This highlights a trade-off: glycosylation enhances bioavailability but may reduce membrane permeability in lipophilic environments .
c. Thieno[2,3-d]pyrimidine-2,4-dione Analogs () Replacing the quinazoline core with a thienopyrimidine system (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione) introduces a sulfur atom, which may enhance π-acidity and alter metabolic stability. These compounds exhibit notable antimicrobial activity, suggesting the oxadiazole moiety’s role in targeting microbial enzymes .
Oxadiazole-Containing Derivatives
a. 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole ()
The target compound’s 1,2,4-oxadiazole isomer is less common than 1,3,4-oxadiazoles in drug design. 1,2,4-Oxadiazoles are more rigid and may confer higher metabolic stability due to reduced enzymatic cleavage susceptibility compared to 1,3,4-oxadiazoles .
b. m-Tolyl vs. However, this may reduce aqueous solubility .
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Key Findings:
- Synthetic Routes : The target compound’s oxadiazole moiety likely forms via cyclization reactions (e.g., using POCl₃, as in ), contrasting with triazole derivatives synthesized via Cu-catalyzed azide-alkyne cycloaddition () .
- Bioactivity Trends : Oxadiazole-containing compounds () show promise in antimicrobial and antiviral contexts, while triazole derivatives () may excel in hydrogen-bond-driven target interactions .
- Solubility Challenges : The m-tolyl and methoxyphenyl groups in the target compound likely reduce solubility compared to glycosylated analogs (), necessitating formulation strategies for in vivo efficacy .
常见问题
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including the formation of the quinazoline core followed by oxadiazole ring cyclization. Key challenges include regioselective functionalization at positions 3 and 7 of the quinazoline scaffold and maintaining purity during heterocyclic coupling. Methodological solutions:
- Use of sodium hydride or potassium carbonate as bases to facilitate nucleophilic substitutions .
- Refluxing in polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields .
- Purification via column chromatography or recrystallization in ethanol/methanol to isolate the final product .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what specific features do they elucidate?
- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., methoxyphenyl and m-tolyl groups) via chemical shifts and coupling patterns. H NMR identifies aromatic protons, while C NMR verifies carbonyl groups in the quinazoline-dione core .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, distinguishing oxadiazole and quinazoline moieties .
- IR Spectroscopy : Detects functional groups like C=O (quinazoline-dione, ~1700 cm) and C-O-C (methoxy group, ~1250 cm) .
Q. What reaction conditions are optimal for introducing the 1,2,4-oxadiazol-5-yl moiety?
The oxadiazole ring is typically synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives. Key conditions:
- Use of carbodiimide coupling agents (e.g., DCC) to activate carboxylic acids .
- Heating under reflux in toluene or DMF (110–130°C) for 12–24 hours to complete cyclization .
- Monitoring via TLC or HPLC to track intermediate formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s bioactivity?
SAR studies should systematically modify substituents and analyze their impact on target binding or enzymatic inhibition. Strategies include:
- Substituent Variation : Replace the m-tolyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess electronic effects on bioactivity .
- Scaffold Hybridization : Fuse the quinazoline core with other heterocycles (e.g., triazoles) to enhance pharmacokinetic properties .
- In Silico Docking : Use molecular modeling (e.g., AutoDock) to predict interactions with biological targets like kinases or GPCRs .
Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?
- Experimental Validation : Repeat assays under varied conditions (pH, temperature) to confirm reproducibility .
- Free Energy Calculations : Apply molecular dynamics simulations (e.g., MM-PBSA) to refine binding affinity predictions .
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
Q. How can the compound’s stability under physiological conditions be methodically assessed?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours .
- Plasma Stability Assays : Expose to human plasma at 37°C and quantify remaining compound using LC-MS/MS .
- Light/Thermal Stress Testing : Accelerate degradation under UV light or elevated temperatures (40–60°C) to identify vulnerable functional groups .
Q. What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?
- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to measure competitive/non-competitive inhibition .
- Metabolite Profiling : Identify hydroxylated or demethylated metabolites via high-resolution MS to map metabolic pathways .
- Docking Studies : Correlate metabolite structures with active site residues to predict drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
